Fold-Potency Increase Against Gallium-Resistant Lung Cancer Cells Compared to Baseline Therapy
The compound (7919469) demonstrates a 13-fold increase in anti-proliferative potency compared to gallium acetylacetonate (GaAcAc) in gallium-resistant A549 lung adenocarcinoma cells. In the same study, the co-lead compound 5476423 showed an 80-fold increase [1]. This indicates that while 7919469 is not the most potent hit in the series, it provides a structurally distinct chemical scaffold (tetrazole-naphthamide) for overcoming resistance compared to the more potent but structurally unrelated pyrazole-quinoline lead (5476423) [2].
| Evidence Dimension | Fold-increase in anti-proliferative potency over GaAcAc in gallium-resistant (R) A549 cells |
|---|---|
| Target Compound Data | 13-fold increase over GaAcAc |
| Comparator Or Baseline | Compound 5476423 (80-fold increase); GaAcAc (1-fold, baseline) |
| Quantified Difference | Compound 7919469 is 6.15-fold less potent than Compound 5476423 but shows a clear 13-fold improvement over the baseline GaAcAc therapy. |
| Conditions | Anti-proliferative assay using gallium-resistant (R) human lung adenocarcinoma A549 cells; IC50 comparison to gallium acetylacetonate (GaAcAc). |
Why This Matters
This quantifies the compound's specific efficacy in a disease-relevant resistance model, providing a clear benchmark for procurement decisions focused on resistance pathway research.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-6. PMID: 25131538. View Source
- [2] MeSH Supplementary Concept Data: 5476423 compound. National Library of Medicine. Heading Mapped to: Pyrazoles, Quinolines. Note: with potential anti-proliferative effects on gallium-resistant lung cancer. View Source
